molecular formula C25H23N3S B5130839 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone

1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone

Cat. No. B5130839
M. Wt: 397.5 g/mol
InChI Key: MBTVUCNBFGPEIK-JSAVKQRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Dp44mT is a metal chelator that has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Mechanism of Action

1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone works by chelating metal ions such as iron and copper, which are essential for cancer cell growth and proliferation. By chelating these metal ions, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone disrupts the normal functioning of cancer cells and induces apoptosis. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to inhibit angiogenesis, which is the process by which tumors form new blood vessels to supply nutrients and oxygen.
Biochemical and Physiological Effects
1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and inhibit angiogenesis. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to have antimicrobial and antiviral properties. In addition, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments is that it has been extensively studied and its mechanism of action is well understood. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone is also relatively easy to synthesize and can be obtained in high purity and high yield. However, one limitation of using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments is that it is a metal chelator and can interfere with the normal functioning of cells. It is important to carefully control the concentration of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone to avoid toxicity and unwanted effects.

Future Directions

There are several future directions for the study of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone. One direction is to further study its potential use in cancer treatment, particularly in combination with other cancer drugs. Another direction is to study its potential use in treating neurodegenerative diseases. In addition, further studies are needed to understand the long-term effects of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone and its potential toxicity. Finally, there is a need for the development of more efficient synthesis methods for 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone to facilitate its use in research and potential clinical applications.
Conclusion
In conclusion, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. Its mechanism of action as a metal chelator has been well understood, and it has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone in lab experiments, there are several future directions for its study that could lead to potential clinical applications.

Synthesis Methods

The synthesis of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone involves the reaction of 1,5-diphenyl-1,4-pentadien-3-one with thiosemicarbazide in the presence of methyl iodide. The resulting compound is then treated with hydrochloric acid and sodium hydroxide to obtain the final product, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone. The synthesis method has been optimized to yield high purity and high yield of 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone.

Scientific Research Applications

1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has also been shown to have antimicrobial and antiviral properties. In addition, 1,5-diphenyl-1,4-pentadien-3-one N-(4-methylphenyl)thiosemicarbazone has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3S/c1-20-12-16-23(17-13-20)26-25(29)28-27-24(18-14-21-8-4-2-5-9-21)19-15-22-10-6-3-7-11-22/h2-19H,1H3,(H2,26,28,29)/b18-14+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTVUCNBFGPEIK-JSAVKQRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN=C(C=CC2=CC=CC=C2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=S)NN=C(/C=C/C2=CC=CC=C2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]-3-(4-methylphenyl)thiourea

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